Cadmium;dichloromethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium;dichloromethanol is a chemical compound that combines cadmium, a transition metal, with dichloromethanol, an organic molecule Cadmium is known for its toxicity and its use in various industrial applications, while dichloromethanol is a chlorinated alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;dichloromethanol typically involves the reaction of cadmium chloride with dichloromethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves dissolving cadmium chloride in a suitable solvent, such as methanol, and then adding dichloromethanol slowly while maintaining a low temperature to control the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium chloride and dichloromethanol, with careful monitoring of reaction conditions to ensure consistency and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium;dichloromethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal and dichloromethane.
Substitution: The chloromethanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide and chlorinated by-products.
Reduction: Cadmium metal and dichloromethane.
Substitution: Substituted chloromethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cadmium;dichloromethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Wirkmechanismus
Cadmium;dichloromethanol can be compared with other cadmium-containing compounds and chlorinated alcohols:
Cadmium Chloride: Similar in terms of cadmium content but lacks the organic component.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Cadmium Oxide: An oxidation product of cadmium with distinct physical and chemical characteristics.
Uniqueness: The combination of cadmium and dichloromethanol in a single compound provides unique reactivity and potential applications that are not observed in the individual components. This uniqueness makes this compound a valuable compound for research and industrial purposes.
Vergleich Mit ähnlichen Verbindungen
- Cadmium Sulfide
- Cadmium Carbonate
- Cadmium Hydroxide
Eigenschaften
CAS-Nummer |
113128-07-7 |
---|---|
Molekularformel |
CH2CdCl2O |
Molekulargewicht |
213.34 g/mol |
IUPAC-Name |
cadmium;dichloromethanol |
InChI |
InChI=1S/CH2Cl2O.Cd/c2-1(3)4;/h1,4H; |
InChI-Schlüssel |
CRTAGODZUSZCSD-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)(Cl)Cl.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.